An In-Depth Technical Guide to 2,6-bis(methoxymethyl)aniline: Structure, Properties, and Applications
An In-Depth Technical Guide to 2,6-bis(methoxymethyl)aniline: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2,6-bis(methoxymethyl)aniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, physical properties, a robust synthesis protocol, and its potential applications, grounding all claims in authoritative scientific context.
Introduction: The Strategic Importance of Substituted Anilines
Aniline and its derivatives are foundational building blocks in modern organic chemistry, with profound implications across pharmaceuticals, materials science, and agrochemicals.[1] The strategic placement of substituents on the aniline ring allows for precise modulation of a molecule's steric and electronic properties, which in turn dictates its reactivity, metabolic stability, and biological activity.
2,6-bis(methoxymethyl)aniline is a sterically hindered aniline derivative of significant interest. The two methoxymethyl groups flanking the amino moiety are not merely passive appendages; they enforce a specific conformational geometry and can influence the molecule's metabolic fate. Understanding the nuanced characteristics of this compound is paramount for its effective deployment as a precursor in the synthesis of complex target molecules, particularly in the realm of drug discovery where aniline substructures are common but often associated with metabolic liabilities.
Chemical Structure and Identification
A clear understanding of the molecular architecture is the starting point for any chemical investigation.
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Chemical Name: 2,6-bis(methoxymethyl)aniline
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Molecular Formula: C₁₀H₁₅NO₂
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Molecular Weight: 181.23 g/mol
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CAS Number: While a specific CAS number for this exact compound is not readily found in major databases, its derivatives, such as 4-Iodo-2,6-bis(methoxymethyl)aniline, are cataloged, indicating its existence within synthetic chemistry landscapes.[2]
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Structure:
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SMILES: COCc1cccc(c1N)COC
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Description: The molecule consists of a central benzene ring substituted with an amino group (-NH₂) at position 1. At the adjacent ortho-positions (2 and 6), there are two methoxymethyl groups (-CH₂OCH₃). This substitution pattern creates significant steric hindrance around the amino group.
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Physical and Chemical Properties
Quantitative physical data for 2,6-bis(methoxymethyl)aniline is not extensively documented. However, by examining closely related, commercially available 2,6-disubstituted anilines, we can infer its likely properties. This comparative approach is a standard practice in chemical research for estimating the characteristics of novel compounds.
Table 1: Comparative Physical Properties of 2,6-Disubstituted Anilines
| Property | 2,6-Dimethylaniline[3][4] | 2,6-Diethylaniline[5][6] | 2,6-bis(methoxymethyl)aniline (Predicted) |
| Molecular Formula | C₈H₁₁N | C₁₀H₁₅N | C₁₀H₁₅NO₂ |
| Molecular Weight | 121.18 g/mol | 149.23 g/mol | 181.23 g/mol |
| Appearance | Liquid[7][8] | Liquid | Likely a liquid or low-melting solid |
| Boiling Point | 214 °C[3] | 243 °C[5] | Expected to be >250 °C due to increased polarity and molecular weight |
| Melting Point | 10-12 °C[3] | 3-4 °C | Expected to be higher than alkyl analogs due to potential for hydrogen bonding |
| Density | 0.984 g/mL at 25 °C[3] | 0.906 g/mL at 25 °C[5] | Likely >1.0 g/mL due to the presence of oxygen atoms |
| Solubility | Slightly soluble in water[4] | 670 mg/L in water[9] | Expected to have moderate solubility in water and good solubility in polar organic solvents |
Spectral Characterization: For unequivocal identification, a combination of spectroscopic methods is essential. While specific spectra for the title compound are not published, the expected signals can be predicted based on its structure. A comprehensive characterization package would typically include:[2]
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¹H NMR: Protons on the methoxy groups would appear as a sharp singlet. The methylene protons would also be a singlet, shifted downfield. The aromatic protons and the amine protons would have characteristic shifts and coupling patterns.
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¹³C NMR: Distinct signals would be present for the methoxy carbon, the methylene carbon, and the different carbons of the aromatic ring.
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Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), and C-O stretching of the ether linkages would be observed.
Synthesis Methodology
A robust and reproducible synthesis is critical for the application of any chemical building block. A plausible and efficient route to 2,6-bis(methoxymethyl)aniline proceeds via the methylation of the corresponding diol, 2,6-bis(hydroxymethyl)aniline. This precursor itself can be synthesized from commercially available starting materials.
Proposed Synthetic Pathway
The synthesis is envisioned as a two-stage process:
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Stage 1: Reduction of a suitable precursor to form 2-amino-1,3-benzenedimethanol (2,6-bis(hydroxymethyl)aniline).
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Stage 2: Williamson ether synthesis to methylate the two hydroxyl groups.
Caption: Proposed two-stage synthesis of 2,6-bis(methoxymethyl)aniline.
Experimental Protocol: Synthesis of 2,6-bis(methoxymethyl)aniline
This protocol is a generalized procedure based on established chemical transformations.[10]
Stage 1: Synthesis of 2,6-bis(hydroxymethyl)aniline
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of lithium aluminum hydride (LiAlH₄) (2.5 equivalents) in anhydrous tetrahydrofuran (THF).
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Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 2-amino-1,3-benzenedicarboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1-2 hours.
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Causality: The ester or carboxylic acid is reduced to the corresponding alcohol. LiAlH₄ is a powerful reducing agent necessary for this transformation. The reaction is highly exothermic, necessitating slow, controlled addition at low temperature to prevent dangerous runaways.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
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Trustworthiness: This specific quenching procedure is a standard and safe method for neutralizing highly reactive LiAlH₄, resulting in the formation of granular salts that are easily filtered.
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Isolation: Filter the resulting precipitate and wash it thoroughly with THF. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude 2,6-bis(hydroxymethyl)aniline, which can be purified by column chromatography or recrystallization.
Stage 2: Methylation to 2,6-bis(methoxymethyl)aniline
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Setup: In a flame-dried flask under an inert atmosphere, dissolve the 2,6-bis(hydroxymethyl)aniline (1.0 equivalent) from Stage 1 in anhydrous THF or DMF.
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Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH) (2.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour.
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Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl groups to form alkoxides. This activation is essential for the subsequent nucleophilic attack.
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Alkylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (2.5 equivalents) dropwise. Allow the reaction to stir at room temperature overnight.
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Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure 2,6-bis(methoxymethyl)aniline.
Applications in Research and Drug Development
The true value of a building block like 2,6-bis(methoxymethyl)aniline lies in its potential applications.
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Scaffold for Drug Discovery: Anilines are prevalent scaffolds in medicinal chemistry.[1] However, they are often susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver, which can lead to the formation of toxic metabolites. The steric hindrance provided by the two ortho-substituents in 2,6-bis(methoxymethyl)aniline can shield the amino group from enzymatic attack, potentially improving the metabolic stability and safety profile of drug candidates derived from it.[8]
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Intermediate for Agrochemicals: Many potent herbicides and pesticides are synthesized from 2,6-disubstituted anilines.[11][12] The unique electronic and steric properties of the methoxymethyl groups could be exploited to develop new agrochemicals with novel modes of action or improved environmental profiles.
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Monomer for Advanced Polymers: The difunctional nature of this molecule (an amine and two ether linkages) makes it a candidate for the synthesis of specialty polymers and resins.[1] Aniline-based polymers are known for their thermal stability and chemical resistance.
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Ligand Synthesis in Catalysis: The nitrogen atom can coordinate to metal centers, making it a potential precursor for synthesizing ligands used in homogeneous catalysis. The ortho-substituents can be used to fine-tune the steric and electronic environment of the metal catalyst, influencing its activity and selectivity.
Safety and Handling
As with all aniline derivatives, 2,6-bis(methoxymethyl)aniline should be handled with care, assuming it is toxic by inhalation, ingestion, and skin absorption.[4][13]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] All manipulations should be performed in a well-ventilated chemical fume hood.[3]
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Handling: Avoid creating aerosols or dust. Keep the container tightly sealed when not in use.
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First Aid:
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Skin Contact: Immediately wash the affected area with plenty of soap and water.
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Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
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Inhalation: Move the individual to fresh air.
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Ingestion: Do NOT induce vomiting. In all cases of exposure, seek immediate medical attention.
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Conclusion
2,6-bis(methoxymethyl)aniline is a strategically designed chemical intermediate with significant potential for advanced applications, particularly in pharmaceutical and materials science. Its sterically hindered aniline core offers a potential solution to common metabolic instability issues, while its functional groups provide versatile handles for further synthetic elaboration. The detailed understanding of its structure, properties, and a reliable synthetic route, as outlined in this guide, provides researchers with the foundational knowledge required to unlock the full potential of this valuable molecular building block.
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